8-((4-Acetylphenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 8-((4-acetylphenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the 1,4,8-triazaspiro[4.5]decan-2-one family, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 7. Its structure includes a sulfonyl group linked to a 4-acetylphenyl substituent at position 8 and a 3,4-dimethylphenyl group at position 8.
Properties
IUPAC Name |
8-(4-acetylphenyl)sulfonyl-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-15-4-5-19(14-16(15)2)21-22(28)25-23(24-21)10-12-26(13-11-23)31(29,30)20-8-6-18(7-9-20)17(3)27/h4-9,14H,10-13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWFPGXCZPPKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)C)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-Acetylphenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS Number: 1358424-00-6) is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 439.5 g/mol . The structure features a spirocyclic core that is characteristic of many biologically active compounds.
Anticancer Potential
The biological evaluation of related triazaspiro compounds has shown promise in anticancer applications. For example, derivatives have demonstrated myelostimulating activity in models of induced myelodepression, suggesting potential applications in cancer therapy where bone marrow suppression is a concern . The ability to enhance hematopoiesis could be particularly beneficial in patients undergoing chemotherapy.
The proposed mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways within microbial or cancerous cells. For instance, inhibition of DHFR leads to disrupted folate metabolism, which is essential for DNA synthesis and repair in rapidly dividing cells .
Case Studies and Research Findings
- Study on Triazaspiro Derivatives : Research has shown that derivatives of triazaspiro compounds exhibit significant activity against various strains of bacteria and fungi. These studies highlight the importance of structural modifications in enhancing biological activity .
- Myelostimulation Studies : A study focusing on 1,3,8-triazaspiro[4.5]decane-2,4-diones reported their ability to stimulate bone marrow recovery post-cyclophosphamide treatment. This suggests that similar compounds may have applications in treating leukopenia associated with cancer therapies .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of spiroazaspiro derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Spiroazaspiro Derivatives
Pharmacokinetic and Metabolic Profiles
- Metabolism: Spirotetramat undergoes rapid metabolism to hydroxylated and glucuronidated derivatives, with the enol metabolite being the primary active form .
- Residue Profiles: Spirotetramat residues in crops and animal tissues are defined by its enol metabolite, with low fat solubility minimizing bioaccumulation . The target compound’s lipophilic 3,4-dimethylphenyl group could increase tissue retention, necessitating detailed toxicity studies.
Key Research Findings and Implications
Substituent-Driven Specificity : The 3,4-dimethylphenyl group in the target compound may enhance steric interactions with biological targets compared to smaller substituents (e.g., 4-methylphenyl in ).
Sulfonyl Group Impact: Sulfonyl modifications (e.g., acetylphenyl vs.
Therapeutic vs. Agrochemical Use : While spirotetramat derivatives prioritize environmental safety and insecticidal potency, pharmaceutical analogs like Compound A optimize receptor binding and metabolic half-life .
Q & A
Q. What are the common synthetic routes for this compound, and what are the critical optimization parameters?
The synthesis typically involves multi-step organic reactions, including sulfonylation, cyclization, and spiro-ring formation. Key steps require optimization of catalysts (e.g., palladium-based catalysts for cross-coupling), solvents (polar aprotic solvents like DMF), and reaction temperatures. For example, the sulfonyl group introduction may require controlled anhydrous conditions to avoid side reactions. Yields are highly dependent on purification techniques, such as column chromatography or recrystallization .
Q. Which spectroscopic and computational techniques are recommended for structural characterization?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves the spirocyclic framework and substituent positions.
- X-ray crystallography confirms spatial arrangements, particularly the dihedral angles between the sulfonylphenyl and dimethylphenyl groups.
- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹).
- DFT calculations (e.g., Gaussian software) model electronic properties and predict reactive sites .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screens often include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Cytotoxicity profiling (MTT assay) in cancer cell lines.
- Binding affinity studies (SPR or ITC) to assess interactions with receptors like GPCRs. Positive controls (e.g., known inhibitors) and solvent controls (DMSO) are critical to validate results .
Advanced Research Questions
Q. How can synthetic yield be improved for low-efficiency steps, such as spirocyclic ring formation?
Advanced optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time and enhance cyclization efficiency.
- Green chemistry approaches (e.g., aqueous micellar conditions) to improve atom economy.
- In-situ monitoring (HPLC-MS) to identify intermediate degradation and adjust conditions dynamically .
Q. How should researchers resolve contradictions in bioactivity data across assay platforms?
Contradictions may arise from assay sensitivity (e.g., fluorescence interference) or cellular permeability differences. Mitigation strategies:
- Orthogonal assays : Validate kinase inhibition via radioactive ATP-binding assays if fluorescence-based data is inconsistent.
- Purity verification : Use LC-HRMS to rule out impurities (>98% purity required).
- Cell-penetration studies : Measure intracellular concentrations via LC-MS to confirm bioavailability .
Q. What computational methods are effective for structure-activity relationship (SAR) studies of derivatives?
- Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or proteases.
- MD simulations (GROMACS) assess stability of ligand-target complexes over time.
- QSAR modeling correlates substituent electronic parameters (Hammett constants) with bioactivity .
Q. What experimental designs are recommended for studying environmental stability and degradation pathways?
- Hydrolysis/photolysis studies : Expose the compound to pH-varied buffers or UV light, followed by LC-MS analysis of degradation products.
- Microsomal stability assays : Use liver microsomes to simulate metabolic breakdown.
- Ecotoxicity screening : Test effects on model organisms (e.g., Daphnia magna) under OECD guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
